

Physical and chemical characteristics of 4-Hydroxy-3-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)phenol

Cat. No.: B1329497

[Get Quote](#)

A Comprehensive Technical Guide to 4-Hydroxy-3-nitrobenzotrifluoride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrobenzotrifluoride, also known as **2-Nitro-4-(trifluoromethyl)phenol**, is a key aromatic intermediate in the field of organic synthesis. Its unique structure, featuring a phenol ring substituted with a strongly electron-withdrawing nitro group (-NO₂) and a trifluoromethyl group (-CF₃), makes it a valuable building block for the synthesis of complex molecules. The presence of the trifluoromethyl group is particularly significant in drug development, as it can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity of the final active pharmaceutical ingredient (API)[1][2]. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic characteristics of 4-Hydroxy-3-nitrobenzotrifluoride, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

4-Hydroxy-3-nitrobenzotrifluoride is typically a yellow to orange liquid at room temperature[3]. The electron-withdrawing nature of the nitro and trifluoromethyl groups increases the acidity of the phenolic proton compared to phenol itself.

Table 1: Physical and Chemical Properties of 4-Hydroxy-3-nitrobenzotrifluoride

Property	Value	Reference(s)
CAS Number	400-99-7	[3] [4] [5] [6] [7] [8]
Molecular Formula	C ₇ H ₄ F ₃ NO ₃	[4] [5] [7]
Molecular Weight	207.11 g/mol	[3] [4] [5]
Appearance	Yellow to orange liquid	[3] [4]
Boiling Point	92-94 °C @ 12 mmHg	[3] [4] [8] [9]
Density	1.473 g/mL at 25 °C	[3] [4] [8] [9]
Refractive Index (n ²⁰ /D)	1.502 - 1.504	[3] [4] [8] [9]
pKa (Predicted)	5.53 ± 0.14	[3] [4]
Solubility	Low solubility in water; soluble in polar organic solvents like alcohols and acetone.	[10]

Spectroscopic Characteristics

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 4-Hydroxy-3-nitrobenzotrifluoride. While publicly available, fully assigned spectra are limited, the expected data can be predicted based on the compound's structure and data from analogous molecules.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS @ 0 ppm)

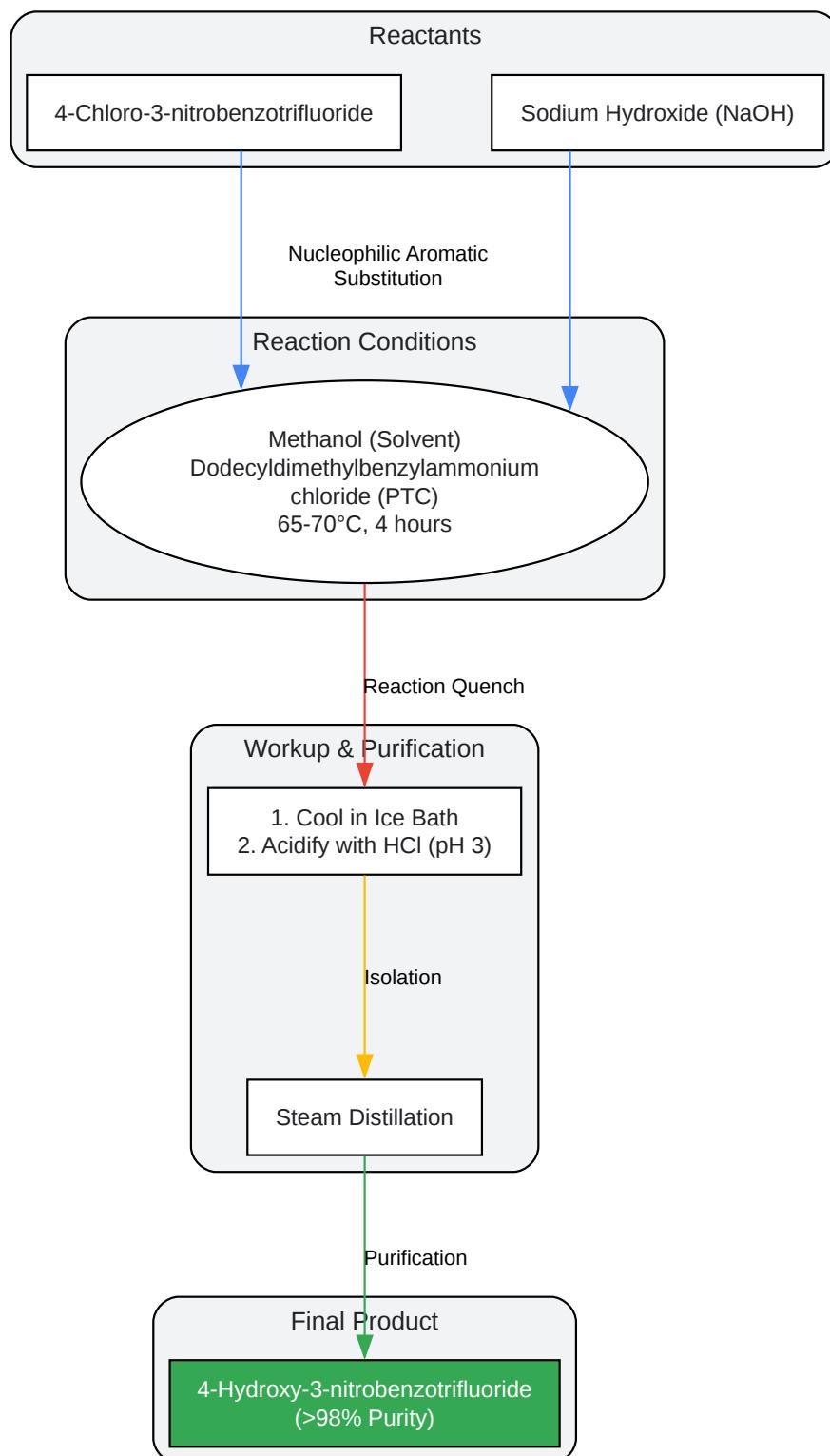
Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H NMR	~10.5 - 11.5	Broad Singlet	Phenolic -OH proton; position is concentration and solvent dependent.
~8.10	Doublet	Aromatic H, ortho to - NO_2 group.	
~7.80	Doublet of Doublets	Aromatic H, ortho to - CF_3 group.	
~7.25	Doublet	Aromatic H, ortho to - OH group.	
^{13}C NMR	~155	Singlet	C-OH
~138	Singlet	C- NO_2	
~130	Quartet	C- CF_3 (coupling with ^3JCF)	
~128	Singlet	Aromatic CH	
~124	Quartet	- CF_3 (coupling with ^1JCF)	
~122	Singlet	Aromatic CH	
~118	Singlet	Aromatic CH	

Note: Predicted values are estimations based on standard chemical shift tables and substituent effects.

Table 3: Expected Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3200 - 3500	Strong, Broad	O-H stretch (phenolic)
3000 - 3100	Medium	Aromatic C-H stretch
1520 - 1560	Strong	Asymmetric N-O stretch (nitro group)
1340 - 1380	Strong	Symmetric N-O stretch (nitro group)
1100 - 1350	Strong, Multiple Bands	C-F stretch (trifluoromethyl group)
~1600, ~1475	Medium-Weak	Aromatic C=C ring stretches

Table 4: Mass Spectrometry (MS) Fragmentation Data


m/z	Proposed Fragment	Notes
207	[M] ⁺	Molecular Ion
161	[M - NO ₂] ⁺	Loss of nitro group
137	[M - NO ₂ - C ₂ H ₂] ⁺	Subsequent loss of acetylene from the ring

Synthesis and Purification

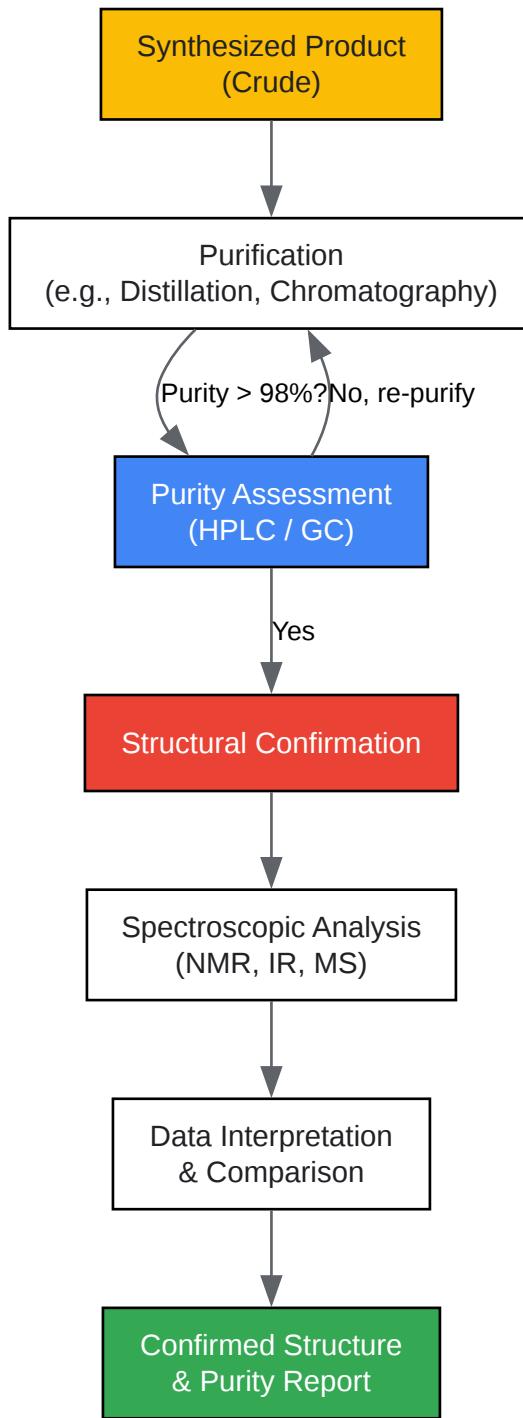
4-Hydroxy-3-nitrobenzotrifluoride is commonly synthesized via nucleophilic aromatic substitution of a halogenated precursor.

Synthesis Pathway Diagram

Synthesis of 4-Hydroxy-3-nitrobenzotrifluoride

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of 4-Hydroxy-3-nitrobenzotrifluoride.


Experimental Protocol: Synthesis from 4-Chloro-3-nitrobenzotrifluoride[3][4][8][9]

- Reaction Setup: To a suitable reaction flask equipped with a stirrer, add methanol (400 mL), dodecyldimethylbenzylammonium chloride (20 g) as a phase-transfer catalyst, and 4-chloro-3-nitrobenzotrifluoride (180 g).
- Reagent Addition: Begin stirring the mixture. Slowly add a 50% aqueous solution of sodium hydroxide (400 g) dropwise. Control the rate of addition to allow the reaction temperature to rise to approximately 70°C over 20 minutes.
- Reaction: Maintain the reaction mixture at 65°C with continuous stirring for 4 hours.
- Workup - Acidification: After the reaction is complete, cool the mixture in an ice-water bath. Carefully adjust the pH to 3 by adding concentrated hydrochloric acid.
- Workup - Isolation: Isolate the crude product, 2-nitro-4-trifluoromethylphenol, via steam distillation. To facilitate phase separation during distillation, add approximately 50 mL of concentrated hydrochloric acid to the receiving flask.
- Purification and Analysis: The distilled product can be further purified if necessary. Purity should be assessed by gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A typical yield of >90% with purity >98.5% can be expected[4][8][9].

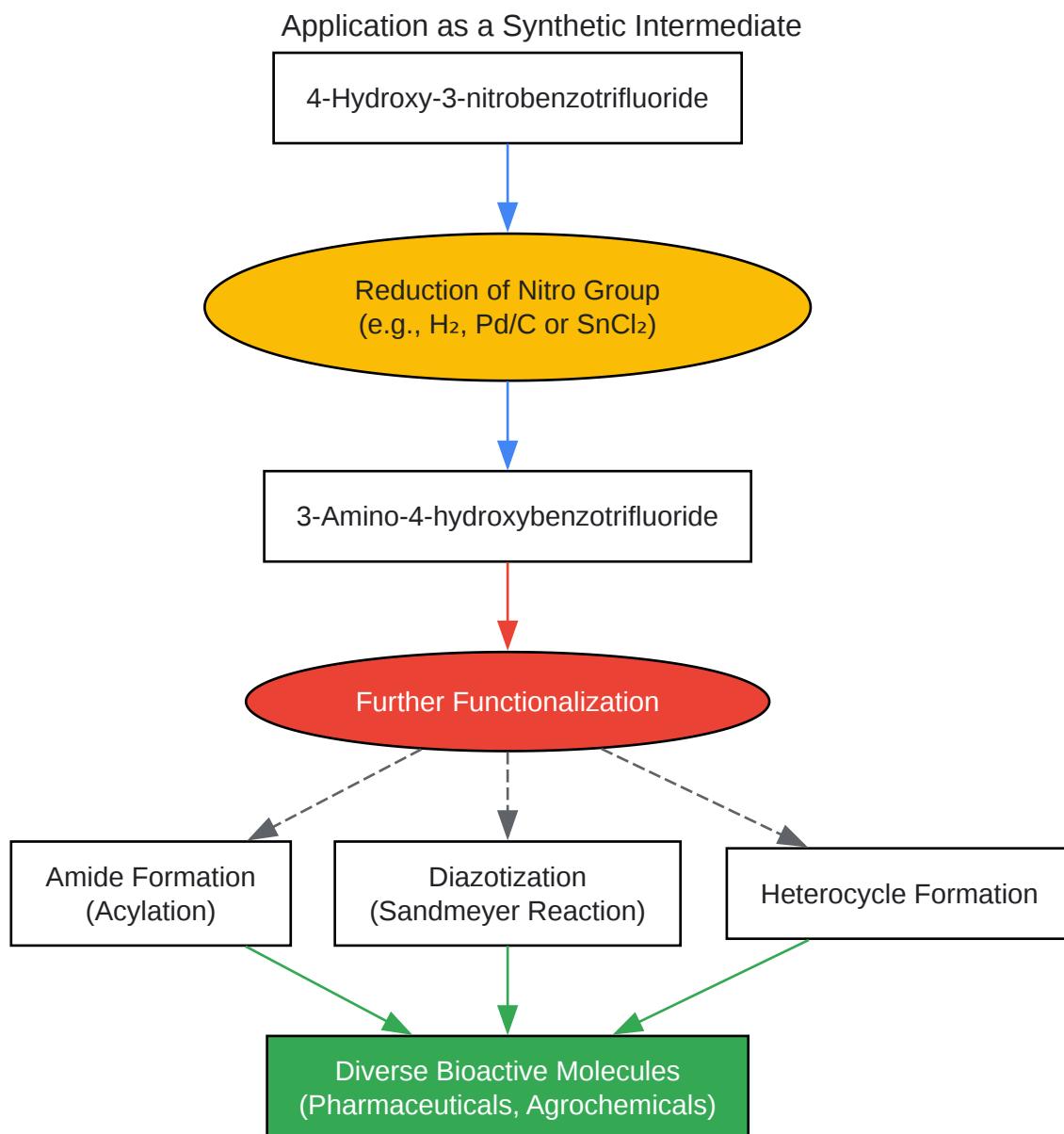
Analytical Characterization Workflow

A systematic workflow is essential for confirming the identity and purity of the synthesized compound.

Analytical Workflow for Compound Characterization

[Click to download full resolution via product page](#)

Caption: A standard workflow for the purification and analysis of a synthesized chemical.


Experimental Protocol: HPLC Purity Analysis

This protocol is a representative method for analyzing nitrophenols and can be adapted for 4-Hydroxy-3-nitrobenzotrifluoride.

- Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and 50 mM acetate buffer (pH 5.0). A typical starting ratio is 20:80 (v/v) acetonitrile:buffer[11]. The ratio can be adjusted to achieve optimal separation.
- Sample Preparation: Prepare a stock solution of the compound in methanol (~1000 μ g/mL). Dilute this stock solution with the mobile phase to create working standards and a sample solution at a concentration of approximately 10-20 μ g/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μ L.
 - Detection Wavelength: Set the UV detector to 290 nm, which is an effective wavelength for the simultaneous detection of various nitrophenols[12].
 - Column Temperature: Ambient or controlled at 25°C.
- Analysis: Inject the sample and standards. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Organic Synthesis

The primary application of 4-Hydroxy-3-nitrobenzotrifluoride is as a versatile intermediate. The nitro group can be readily reduced to an amine, which can then undergo a wide range of subsequent reactions (e.g., amidation, diazotization), making it a gateway to a diverse array of more complex molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of 4-Hydroxy-3-nitrobenzotrifluoride via its amine derivative.

This transformation to 3-Amino-4-hydroxybenzotrifluoride opens up pathways for building complex scaffolds used in medicinal chemistry and materials science. The resulting aminophenol is a valuable precursor for synthesizing substituted benzoxazoles and other heterocyclic systems of pharmacological interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. whitman.edu [whitman.edu]
- 2. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-3-nitrobenzotrifluoride CAS#: 400-99-7 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 4-Hydroxy-3-nitrobenzotrifluoride | 400-99-7 [chemicalbook.com]
- 9. 4-Hydroxy-3-nitrobenzotrifluoride(400-99-7) 13C NMR spectrum [chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of 4-Hydroxy-3-nitrobenzotrifluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329497#physical-and-chemical-characteristics-of-4-hydroxy-3-nitrobenzotrifluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com